molecular formula C8H7N3O2 B12516069 2-Methylimidazo[1,2-a]pyrazine-6-carboxylic acid

2-Methylimidazo[1,2-a]pyrazine-6-carboxylic acid

Cat. No.: B12516069
M. Wt: 177.16 g/mol
InChI Key: CDWUMBRPIUKZHJ-UHFFFAOYSA-N
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Description

2-Methylimidazo[1,2-a]pyrazine-6-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrazine family. These compounds are known for their versatile applications in organic synthesis and drug development due to their unique structural features and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylimidazo[1,2-a]pyrazine-6-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyrazine with methylglyoxal in the presence of a suitable catalyst . The reaction conditions often involve heating the mixture to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is becoming increasingly important in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-Methylimidazo[1,2-a]pyrazine-6-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methylimidazo[1,2-a]pyrazine-6-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methylimidazo[1,2-a]pyrazine-6-carboxylic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interfere with DNA replication, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methylimidazo[1,2-a]pyrazine-6-carboxylic acid stands out due to its specific substitution pattern, which can influence its reactivity and biological activity. Its unique structure allows for targeted modifications, making it a valuable compound in drug discovery and development .

Properties

Molecular Formula

C8H7N3O2

Molecular Weight

177.16 g/mol

IUPAC Name

2-methylimidazo[1,2-a]pyrazine-6-carboxylic acid

InChI

InChI=1S/C8H7N3O2/c1-5-3-11-4-6(8(12)13)9-2-7(11)10-5/h2-4H,1H3,(H,12,13)

InChI Key

CDWUMBRPIUKZHJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C=C(N=CC2=N1)C(=O)O

Origin of Product

United States

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